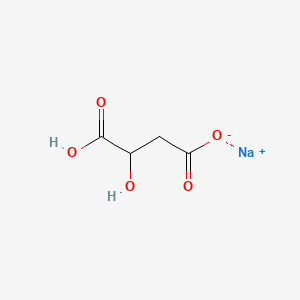

Sodium hydrogen malate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

57467-17-1 |

|---|---|

Fórmula molecular |

C4H5NaO5 |

Peso molecular |

156.07 g/mol |

Nombre IUPAC |

sodium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

Clave InChI |

DOJOZCIMYABYPO-UHFFFAOYSA-M |

SMILES canónico |

C(C(C(=O)O)O)C(=O)[O-].[Na+] |

Descripción física |

White powder |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Sodium Hydrogen Malate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and handling of sodium hydrogen malate (B86768) for laboratory use.

Chemical and Physical Properties

Sodium hydrogen malate, the monosodium salt of malic acid, is a white crystalline powder.[1] It is an organic compound that plays a crucial role in cellular metabolism.[2]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NaO₅ | [3] |

| Molecular Weight | 156.07 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 210 °C (decomposes) | [4] |

Table 2: Acid-Base Properties

The buffering capacity of this compound is determined by the pKa values of its parent acid, malic acid.

| Property | Value | Reference(s) |

| pKa₁ | 3.40 | [5] |

| pKa₂ | 5.13 | [5] |

Table 3: Solubility

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble | [6][7] |

| Ethanol | Information not available | |

| DMSO | Information not available | |

| Methanol | Information not available |

Stability and Storage

This compound is stable under normal laboratory conditions.[8] For optimal stability, it should be stored in a tightly sealed container in a cool, dry place.[8] While specific data on the long-term stability of its solutions is limited, it is best practice to prepare fresh solutions for experiments or store aliquots at -20°C for short periods.

Key Laboratory Applications

This compound serves as a key reagent in various biochemical and cell biology applications, primarily as a source of the metabolite L-malate.

Substrate in Enzymatic Assays

Sodium hydrogen L-malate is the substrate for the enzyme malate dehydrogenase (MDH), a critical enzyme in the Citric Acid Cycle and the malate-aspartate shuttle.[9] Assays measuring MDH activity are fundamental in metabolic studies.

Component of Cell Culture and Respiration Media

Given its central role in metabolism, malate is often included in specialized cell culture media and mitochondrial respiration buffers.[10][11] It is used to fuel mitochondrial respiration, particularly for the study of Complex I activity in the electron transport chain.[11][12]

Preparation of Buffers

With the pKa values of malic acid falling within a biologically relevant range, this compound can be used to prepare buffers for various biochemical assays.

Experimental Protocols

Preparation of a Malate Buffer (0.1 M, pH 4.0)

This protocol describes the preparation of a 0.1 M malate buffer. The pH can be adjusted as needed by varying the ratio of the acidic (malic acid) and basic (this compound or disodium (B8443419) malate) components.

Materials:

-

Malic acid

-

This compound

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.1 M solution of malic acid: Dissolve the appropriate amount of malic acid in deionized water to a final volume in a volumetric flask.

-

Prepare a 0.1 M solution of this compound: Dissolve the appropriate amount of this compound in deionized water to a final volume in a volumetric flask.

-

Mix the solutions: Start with the 0.1 M malic acid solution. While stirring, slowly add the 0.1 M this compound solution until the desired pH of 4.0 is reached. Monitor the pH continuously with a calibrated pH meter.

-

Final volume adjustment: Once the target pH is achieved, adjust the final volume with deionized water if necessary.

-

Sterilization (optional): For use in cell culture or other sterile applications, filter-sterilize the buffer through a 0.22 µm filter.

Malate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of malate dehydrogenase by monitoring the oxidation of NADH to NAD⁺ at 340 nm.[9] Sodium hydrogen L-malate is used as the substrate.

Materials:

-

Sodium hydrogen L-malate

-

Tris-HCl buffer (or other suitable buffer, pH 7.5-9.5)

-

NADH

-

Malate dehydrogenase enzyme solution (e.g., cell lysate)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of sodium hydrogen L-malate: Dissolve a known concentration of sodium hydrogen L-malate in the assay buffer.

-

Prepare a stock solution of NADH: Dissolve NADH in the assay buffer. The solution should be prepared fresh and kept on ice, protected from light.

-

Set up the reaction mixture: In a cuvette, combine the assay buffer, NADH solution, and the enzyme sample.

-

Initiate the reaction: Add the sodium hydrogen L-malate solution to the cuvette to start the reaction.

-

Measure absorbance: Immediately place the cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the malate dehydrogenase activity.

-

Calculate activity: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

References

- 1. Sodium Malate|Research Grade|C₄H₄Na₂O₅ [benchchem.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. medbox.iiab.me [medbox.iiab.me]

- 4. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Video: The Citric Acid Cycle [jove.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Using Isolated Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High throughput Microplate Respiratory Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Hydrogen Malate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sodium hydrogen malate (B86768), a compound of interest in various research and development applications, including its use as a buffering agent and in drug formulation. This document details experimental protocols, data presentation in tabular format, and visualizations of the key processes to ensure clarity and reproducibility in a laboratory setting.

Introduction

Sodium hydrogen malate (monosodium malate), the monosodium salt of malic acid, is a white, odorless crystalline powder.[1] Its chemical formula is C₄H₅NaO₅, and it has a molecular weight of approximately 156.07 g/mol .[2][3] In research and pharmaceutical development, precise synthesis and high purity of this compound are critical. This guide outlines a standard laboratory-scale synthesis method, followed by detailed purification and analytical procedures to obtain research-grade this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₅NaO₅ | [1][2] |

| Molecular Weight | 156.07 g/mol | [1][2] |

| Appearance | White, odorless powder | [1] |

| IUPAC Name | Sodium 3-carboxy-2-hydroxypropanoate | [2] |

| CAS Number | 58214-38-3 | [3] |

| Solubility | Freely soluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction between L-malic acid and a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. The use of sodium bicarbonate is often preferred in a laboratory setting as it is a weaker base and the reaction's progress can be monitored by the effervescence of carbon dioxide.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from L-Malic Acid and Sodium Bicarbonate

Materials:

-

L-Malic Acid (C₄H₆O₅)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

Equipment:

-

Magnetic stirrer with stir bar

-

Beaker

-

Graduated cylinder

-

Spatula

-

pH meter or pH indicator strips

Procedure:

-

Dissolution: In a beaker, dissolve a specific molar quantity of L-malic acid in a minimal amount of deionized water with stirring. For example, dissolve 13.4 g (0.1 mol) of L-malic acid in 50 mL of deionized water.

-

Reaction: While continuously stirring, slowly add an equimolar amount of sodium bicarbonate (e.g., 8.4 g, 0.1 mol) in small portions to the L-malic acid solution. The addition should be gradual to control the effervescence of carbon dioxide gas.

-

Monitoring: After each addition of sodium bicarbonate, allow the effervescence to subside before adding the next portion. Monitor the pH of the solution. The target pH for monosodium malate is typically in the range of 3.5-4.5.

-

Completion: Once all the sodium bicarbonate has been added and the effervescence has ceased, continue stirring the solution for an additional 30 minutes to ensure the reaction is complete.

-

Isolation of Crude Product: The resulting aqueous solution of this compound can be used directly for purification or the crude solid can be isolated by removing the water under reduced pressure using a rotary evaporator.

Table 2: Stoichiometric Data for Synthesis

| Reactant | Molar Mass ( g/mol ) | Molar Ratio | Example Mass for 0.1 mol Scale (g) |

| L-Malic Acid | 134.09 | 1 | 13.41 |

| Sodium Bicarbonate | 84.01 | 1 | 8.40 |

| This compound | 156.07 | 1 | (Theoretical Yield: 15.61 g) |

Purification of this compound

For research applications, the synthesized this compound must be purified to remove unreacted starting materials, side products (such as disodium (B8443419) malate), and other impurities. Recrystallization is the most common and effective method for this purpose.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization

Principle: The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a particular solvent system at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The compound is soluble in hot aqueous ethanol and less soluble upon cooling.

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) and heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for about 30 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Analytical Characterization and Quality Control

To ensure the purity of the synthesized this compound for research applications, several analytical tests should be performed. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides specifications for food-grade sodium hydrogen DL-malate, which can serve as a benchmark for research-grade material.[1][5]

Table 3: Analytical Specifications for Research-Grade this compound

| Parameter | Specification | Method |

| Assay (Purity) | ≥ 99.0% (on dried basis) | Titration[1][5] |

| Loss on Drying | ≤ 2.0% (110 °C, 3 h) | Gravimetric[1] |

| Fumaric Acid | ≤ 1.0% | Polarography or HPLC[4] |

| Maleic Acid | ≤ 0.05% | Polarography or HPLC[4] |

| Lead (Pb) | ≤ 2 mg/kg | Atomic Absorption Spectroscopy (AAS)[1] |

Experimental Protocol: Purity Assay by Titration

Principle: The purity of this compound can be determined by a titrimetric method. The sample is first carbonized, and the resulting sodium carbonate is then assayed by back-titration.[1][5]

Procedure:

-

Accurately weigh approximately 1.5 g of the dried sample and transfer it to a crucible.

-

Gently heat the sample, gradually increasing the temperature to 300-400 °C, and maintain this temperature for 2 hours to ensure complete carbonization.[1][5]

-

After cooling, transfer the carbonized mass and the crucible to a beaker.

-

Add 50 mL of water and 50 mL of 0.5 N sulfuric acid. Heat the mixture on a water bath for 1 hour.[1][5]

-

Filter the solution and wash the residue with hot water until the washings are neutral.

-

Titrate the excess sulfuric acid in the combined filtrate and washings with 0.5 N sodium hydroxide using methyl red as an indicator.[1][5]

-

Calculate the purity based on the amount of sulfuric acid consumed. Each mL of 0.5 N sulfuric acid is equivalent to 78.04 mg of C₄H₅NaO₅.[1][5]

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and analysis of this compound for research purposes. Adherence to these protocols will enable researchers to produce a high-purity product suitable for a wide range of scientific applications. The provided workflows and data tables offer a clear and concise reference for laboratory practice.

References

In-Depth Technical Guide to the Structural Analysis and Characterization of DL-Malic Acid Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of DL-malic acid monosodium salt. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

DL-malic acid monosodium salt is the monosodium salt of a racemic mixture of D- and L-malic acid. It is a white crystalline powder with applications in the food and pharmaceutical industries as a flavoring agent and acidity regulator.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NaO₅ | [1][2] |

| Molecular Weight | 156.07 g/mol | [1][2] |

| CAS Number | 68303-40-2 | [1][2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water. | [3] |

| Hygroscopicity | DL-malic acid, the parent compound, is known to absorb moisture, particularly in high humidity environments. While specific data for the monosodium salt is not readily available, it is reasonable to expect similar hygroscopic tendencies. Proper storage in a dry, well-ventilated place is recommended. | [4][5][6][7] |

Structural Analysis

The structural elucidation of DL-malic acid monosodium salt involves various analytical techniques to determine its connectivity, stereochemistry, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of DL-malic acid monosodium salt in solution. While specific high-resolution spectra for the monosodium salt are not widely published, data for the closely related disodium (B8443419) salt and malic acid in D₂O can provide valuable insights into the expected chemical shifts and coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for DL-Malic Acid Monosodium Salt in D₂O

Note: The following data is extrapolated from spectra of DL-malic acid and its disodium salt. Actual values for the monosodium salt may vary slightly.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (CH) | ~4.3 | Doublet of doublets | J ≈ 3.6, 9.6 |

| ¹H (CH₂) | ~2.4 - 2.7 | Multiplet | |

| ¹³C (C=O, carboxylate) | ~178-182 | - | - |

| ¹³C (CH-OH) | ~70 | - | - |

| ¹³C (CH₂) | ~43 | - | - |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of DL-malic acid monosodium salt in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Solvent suppression techniques may be necessary to attenuate the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal or external standard (e.g., DSS or TSP).[4]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within the crystal lattice of DL-malic acid monosodium salt.

Table 3: Key Vibrational Bands for Malic Acid and its Salts

Note: Specific peak positions for the monosodium salt may differ slightly from the parent acid.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3500-3000 | O-H stretching (hydroxyl and carboxylic acid) | FTIR, Raman |

| ~2900-3000 | C-H stretching | FTIR, Raman |

| ~1730 | C=O stretching (carboxylic acid) | FTIR, Raman |

| ~1600-1550 | C=O stretching (carboxylate) | FTIR, Raman |

| ~1450-1350 | C-H bending | FTIR, Raman |

| ~1200-1000 | C-O stretching | FTIR, Raman |

Experimental Protocol: FTIR and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy (ATR Method):

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid DL-malic acid monosodium salt powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background correction using the spectrum of the empty ATR crystal.

Raman Spectroscopy:

-

Instrumentation: Employ a Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

-

Data Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 3500-200 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Data Processing: Process the spectrum to remove any background fluorescence.

X-ray Diffraction (XRD)

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites. Mount the powder on a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and an appropriate counting time per step.

-

Data Analysis: Analyze the resulting diffractogram to identify the peak positions and intensities. This data can be used for phase identification by comparison to a database or for crystal structure determination if a single crystal is available.

Thermal Analysis

Thermal analysis techniques are used to characterize the thermal stability, decomposition, and phase transitions of DL-malic acid monosodium salt.

Table 4: Expected Thermal Events for DL-Malic Acid Monosodium Salt

| Temperature Range (°C) | Technique | Event |

| 100-150 | TGA/DSC | Dehydration (if hydrate) |

| >180 | TGA/DSC | Decomposition |

Note: The decomposition of malic acid begins around 180°C, yielding fumaric acid and maleic anhydride. The sodium salt is expected to have a higher decomposition temperature.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: Utilize a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or alumina (B75360) crucible.

-

TGA/DSC Analysis:

-

Heat the sample from ambient temperature to 400-600°C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).[8]

-

-

Data Analysis:

-

TGA: Analyze the thermogram for mass loss steps, indicating dehydration or decomposition.

-

DSC: Analyze the heat flow curve for endothermic or exothermic peaks, corresponding to melting, crystallization, or decomposition.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of DL-malic acid monosodium salt.

References

- 1. DL-MALIC ACID MONOSODIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. DL-MALIC ACID MONOSODIUM SALT | 68303-40-2 [chemicalbook.com]

- 3. Quantifying Dense Multicomponent Slurries with In-Line ATR-FTIR and Raman Spectroscopies: A Hanford Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. Choice of Gas Effects Results in the TGA | Materials Characterization Lab [mcl.mse.utah.edu]

A Comprehensive Technical Guide to the Physical Properties of Sodium Hydrogen Malate for Experimental Design

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth overview of the core physical properties of sodium hydrogen malate (B86768), a compound of significant interest in the pharmaceutical and food industries. This document is intended for researchers, scientists, and drug development professionals, offering critical data and experimental protocols to inform and streamline experimental design.

Sodium hydrogen malate, the monosodium salt of malic acid, exists in different stereoisomeric forms (D, L, and DL-racemate), each with unique properties that can influence its behavior in various applications. A thorough understanding of its physical characteristics is paramount for formulation development, quality control, and predicting its interactions in biological and chemical systems.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for a range of experimental considerations, from preparing solutions of specific concentrations to understanding the compound's stability and ionic behavior.

| Property | Value | Notes |

| Molecular Formula | C₄H₅NaO₅ | |

| Molecular Weight | 156.07 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][3][4] |

| Melting Point | 210 °C (410 °F) | For the DL-form. |

| Boiling Point | 306.4 °C at 760 mmHg | [5][6] |

| Solubility in Water | > 100 g/L | For the anhydrous DL-form.[7] Described as freely soluble in water.[8] |

| pKa Values (of malic acid) | pKa₁ = 3.4, pKa₂ = 5.13 | [5] These values are for the parent dicarboxylic acid, malic acid, and are crucial for buffer preparation and pH-dependent studies. |

| Specific Optical Rotation ([α]D) | -7.3° to -8.6° (c=10, H₂O) | For Sodium L(-)-Malate.[9] The DL (racemic) form has a specific rotation of 0°. The specific rotation for the D(+) form would be equal in magnitude but opposite in sign to the L(-) form. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following section details standardized experimental methodologies for measuring the key parameters of this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[1][10]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.[1][10]

-

Heating: The sample is heated at a controlled, constant rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the sample. For pure substances, this range is typically narrow.

Determination of Aqueous Solubility

This protocol outlines a method for quantifying the solubility of this compound in water at a given temperature.

Methodology:

-

Saturation: A supersaturated solution of this compound is prepared by adding an excess of the solid to a known volume of distilled water in a thermostatically controlled vessel.

-

Equilibration: The mixture is stirred or agitated for a prolonged period at a constant temperature to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid this compound is determined.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Determination of pKa Values (Potentiometric Titration)

Since this compound is the salt of a weak dicarboxylic acid, understanding the pKa values of malic acid is essential. Potentiometric titration is a precise method for this determination.[3][11]

Methodology:

-

Solution Preparation: A solution of malic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the malic acid solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.[12]

Determination of Specific Optical Rotation (Polarimetry)

Optical rotation is a critical property for distinguishing between the stereoisomers of this compound.

Methodology:

-

Solution Preparation: A solution of the specific isomer of this compound (e.g., Sodium L(-)-Malate) is prepared by accurately weighing the solute and dissolving it in a precise volume of a suitable solvent (e.g., water) to a known concentration (c, in g/mL).

-

Polarimeter Setup: The polarimeter is calibrated, and the sample tube of a known path length (l, in decimeters) is filled with the prepared solution.[13]

-

Measurement: Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample, and the observed angle of rotation (α) is measured.[14][15]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and wavelength of the light source should always be reported with the specific rotation value.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key protocols described above.

References

- 1. thinksrs.com [thinksrs.com]

- 2. This compound | C4H5NaO5 | CID 23681190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. store.astm.org [store.astm.org]

- 5. Malic_acid [bionity.com]

- 6. nbinno.com [nbinno.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. Sodium malate - Wikipedia [en.wikipedia.org]

- 9. 138-09-0・Sodium L(-)-Malate・191-05641・199-05642[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. mt.com [mt.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. w.askthenerd.com [w.askthenerd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Sodium Hydrogen Malate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium hydrogen malate (B86768) in various laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a robust experimental framework for determining solubility, alongside compiling the available qualitative information.

Introduction to Sodium Hydrogen Malate

This compound is the monosodium salt of malic acid, a dicarboxylic acid that plays a role in the citric acid cycle. It is utilized in the food and pharmaceutical industries as a buffering agent and humectant.[1][2] A thorough understanding of its solubility in different solvent systems is crucial for formulation development, drug delivery, and various research applications.

Qualitative and Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | Polar Protic | Freely Soluble[3][4] | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Requires experimental determination | Data not available |

| Methanol | CH₃OH | Polar Protic | Requires experimental determination | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Requires experimental determination | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Requires experimental determination | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The following protocol outlines the steps to determine the solubility of this compound in a given laboratory solvent.

3.1. Materials and Equipment

-

This compound (pure solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or other suitable method)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][7] It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

-

To remove any remaining undissolved solid, either filter the aliquot through a suitable syringe filter or centrifuge the sample and collect the supernatant.[6][7]

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is sparse, this guide provides a comprehensive framework for its experimental determination. The shake-flask method, detailed herein, is a robust and reliable approach for generating the necessary data for research, formulation, and drug development purposes. Adherence to a well-controlled and validated protocol is essential for obtaining accurate and reproducible solubility results.

References

An In-depth Technical Guide to the pKa of Sodium Hydrogen Malate for Buffer Calculations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of malic acid, with a specific focus on sodium hydrogen malate's application in buffer systems. Accurate buffer preparation is critical in research and pharmaceutical development to maintain stable pH conditions, ensuring the integrity and activity of biological molecules and chemical entities.

Understanding the Dissociation of Malic Acid

Malic acid is a dicarboxylic acid, meaning it can donate two protons. This results in two distinct pKa values. The first dissociation (pKa₁) corresponds to the loss of a proton from the first carboxylic acid group, forming the hydrogen malate (B86768) anion. The second dissociation (pKa₂) corresponds to the loss of a proton from the hydrogen malate anion, forming the malate dianion.

When preparing a buffer using this compound, the relevant equilibrium is the one involving the hydrogen malate ion and the malate ion. Therefore, the second pKa value (pKa₂) is the critical parameter for calculations in the physiological pH range.

Quantitative Data: pKa Values of Malic Acid

The pKa values for malic acid can vary slightly depending on the experimental conditions such as temperature and ionic strength. For precise buffer calculations, it is essential to consider these parameters. Below is a summary of reported pKa values at or near standard conditions (25 °C).

| Dissociation Constant | pKa Value | Equilibrium |

| pKa₁ | ~3.40 - 3.51 | H₂C₄H₄O₅ ⇌ H⁺ + HC₄H₄O₅⁻ (Malic Acid ⇌ Hydrogen Malate) |

| pKa₂ | ~5.10 - 5.13 | HC₄H₄O₅⁻ ⇌ H⁺ + C₄H₄O₅²⁻ (Hydrogen Malate ⇌ Malate) |

Note: The values are compiled from various sources and represent the typical range at 25°C and low ionic strength.[1][2][3][4]

For buffer calculations involving this compound, the pKa₂ of approximately 5.1 is the key value. This means a malate buffer is most effective in the pH range of approximately 4.1 to 6.1.[5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

A standard and reliable method for determining the pKa values of an acid is through potentiometric titration. This involves monitoring the pH of a solution of the acid as a titrant of known concentration (typically a strong base) is added.

Objective: To determine the pKa values of malic acid by titrating a known concentration of malic acid with a standardized solution of sodium hydroxide (B78521) (NaOH) while monitoring the pH.

Materials and Equipment:

-

Malic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Malic Acid Solution: Accurately weigh a sample of malic acid and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.1 M).

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions to ensure accurate pH readings.

-

Titration Setup:

-

Pipette a precise volume (e.g., 50 mL) of the malic acid solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Position the burette filled with the standardized NaOH solution over the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the malic acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two equivalence points, corresponding to the neutralization of the first and second carboxylic acid protons.

-

The pKa values can be determined from the half-equivalence points. The pH at the first half-equivalence point is equal to pKa₁, and the pH at the second half-equivalence point is equal to pKa₂.

-

Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence points.

-

Logical Relationships and Workflows

The following diagrams illustrate the dissociation pathway of malic acid and a typical experimental workflow for pKa determination.

Caption: Dissociation equilibria of malic acid.

Caption: Experimental workflow for pKa determination.

Application in Buffer Calculations

To prepare a malate buffer of a specific pH, the Henderson-Hasselbalch equation is used:

pH = pKa₂ + log ( [Malate] / [Hydrogen Malate] )

Where:

-

pH is the desired pH of the buffer.

-

pKa₂ is the second acid dissociation constant of malic acid (~5.1).

-

[Malate] is the molar concentration of the malate dianion (the conjugate base).

-

[Hydrogen Malate] is the molar concentration of the hydrogen malate anion (the weak acid).

By rearranging this equation, the required ratio of the conjugate base to the weak acid can be calculated to achieve the target pH. For instance, to prepare a buffer with a pH equal to the pKa₂, equimolar concentrations of this compound (the acid) and disodium (B8443419) malate (the base) would be used. If only this compound is available, a portion can be converted to the malate form by adding a strong base like NaOH.

A thorough understanding of the pKa values of malic acid is fundamental for the accurate preparation of malate buffers. For buffers utilizing this compound, the second dissociation constant, pKa₂ (approximately 5.1), is the operative value. This positions the malate buffer system as a useful tool for maintaining pH in the moderately acidic range, which is relevant for various biochemical assays and pharmaceutical formulations. The use of standardized experimental protocols, such as potentiometric titration, ensures the precise determination of pKa values, leading to reliable and reproducible buffer performance.

References

The Role of Sodium Hydrogen Malate in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen malate (B86768), the monosodium salt of malic acid, is a key intermediate in several central metabolic pathways. Its ability to readily cross the cell membrane and participate in crucial intracellular reactions makes it a valuable tool for researchers studying cellular metabolism, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of the role of sodium hydrogen malate in cellular metabolism studies, including its involvement in key pathways, detailed experimental protocols for its use, and a summary of its quantitative effects on cellular processes.

Malate is a dicarboxylic acid that plays a pivotal role in the tricarboxylic acid (TCA) cycle, the malate-aspartate shuttle, and anaplerotic reactions that replenish metabolic intermediates.[1][2] By supplementing cell cultures with this compound, researchers can probe the dynamics of these pathways, investigate metabolic reprogramming in disease states such as cancer, and assess the metabolic effects of therapeutic compounds.

Biochemical Properties and Cellular Uptake

This compound is a water-soluble compound that is readily taken up by cells. Once inside the cell, it dissociates into sodium and malate ions. The malate then enters the cellular metabolic machinery, primarily within the cytoplasm and mitochondria.

Core Metabolic Pathways Involving Malate

The Tricarboxylic Acid (TCA) Cycle

Malate is a critical intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[1][3] In the mitochondrial matrix, L-malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates a molecule of NADH from NAD+.[4][5] This NADH is a crucial reducing equivalent that donates electrons to the electron transport chain, driving the production of ATP.

The reversible conversion of fumarate (B1241708) to malate is catalyzed by the enzyme fumarase.[6] The availability of malate can therefore directly impact the rate of the TCA cycle and, consequently, cellular energy production.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH, the primary carrier of reducing equivalents from glycolysis in the cytoplasm to the electron transport chain in the mitochondria. The malate-aspartate shuttle is a vital system that facilitates the translocation of these reducing equivalents across the mitochondrial membrane.[7][8]

In the cytoplasm, oxaloacetate is reduced to malate by malate dehydrogenase 1 (MDH1), oxidizing cytosolic NADH to NAD+. Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. Inside the mitochondrion, malate is re-oxidized to oxaloacetate by malate dehydrogenase 2 (MDH2), reducing mitochondrial NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain.[8]

Anaplerotic Reactions

Anaplerotic reactions are those that replenish the intermediates of the TCA cycle that are extracted for biosynthesis. Malate plays a key role in anaplerosis, ensuring the continued operation of the TCA cycle when its intermediates are used for other cellular processes, such as amino acid or fatty acid synthesis.[9][10] Exogenous this compound can serve as an anaplerotic substrate, feeding into the TCA cycle to compensate for the withdrawal of intermediates.

Quantitative Effects on Cellular Metabolism

The supplementation of cell culture media with this compound can have significant and measurable effects on cellular metabolism. The following table summarizes quantitative data from a study on Chinese hamster ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

| Parameter | Cell Line | Malic Acid Concentration | Observed Effect | Reference |

| Lactate (B86563) Consumption | CHO | 5 mM | Significantly improved lactate consumption | [1] |

| Ammonium (B1175870) Accumulation | CHO | 5 mM | Reduced ammonium accumulation | [1] |

| Specific Productivity (Antibody) | CHO | 5 mM | Increased cell-specific productivity | [1] |

| Antibody Titer | CHO | 5 mM | ~35% increase in antibody titer | [1] |

Experimental Protocols

Preparation of this compound Solution for Cell Culture

-

Materials:

-

Sodium hydrogen DL-malate (CAS No: 57467-17-1 or similar)

-

Sterile, cell culture grade water or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm filter

-

Sterile storage tubes

-

-

Procedure:

-

Dissolve the desired amount of sodium hydrogen DL-malate in sterile water or PBS to create a stock solution (e.g., 1 M).

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Store the sterile stock solution in aliquots at -20°C.

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. It is recommended to test a range of concentrations (e.g., 1-10 mM) to determine the optimal concentration for the specific cell line and experimental question.

-

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density appropriate for the cell type and allow them to adhere overnight.

-

Malate Treatment: On the day of the assay, replace the culture medium with a low-buffered assay medium supplemented with the desired concentrations of this compound. Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour.

-

Assay Protocol:

-

Load the Seahorse XF sensor cartridge with compounds to assess mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Calibrate the instrument and place the cell culture microplate into the analyzer.

-

Run a standard mitochondrial stress test protocol to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis: Analyze the OCR data to determine the effect of different concentrations of this compound on the various parameters of mitochondrial respiration.

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify the impact of this compound on cellular ATP content.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration.

-

Cell Lysis: Lyse the cells using a reagent compatible with the ATP assay kit.

-

ATP Measurement: Add the luciferase-based ATP detection reagent to the cell lysates.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the samples and normalize to the cell number or protein concentration.

13C Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for using 13C-labeled malate to trace its metabolic fate and quantify metabolic fluxes.

-

Tracer Selection and Media Preparation: Prepare cell culture medium containing [U-13C]-malate as the tracer.

-

Isotopic Labeling: Culture cells in the 13C-labeled medium for a sufficient time to reach isotopic steady state.

-

Metabolite Extraction: Quench metabolism and extract intracellular metabolites from the cells.

-

LC-MS/MS Analysis: Analyze the isotopic labeling patterns of TCA cycle intermediates and other related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Flux Calculation: Use a computational model to fit the labeling data and calculate the metabolic flux rates through the relevant pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways involving malate and a general experimental workflow for studying its effects.

References

- 1. Feeding tricarboxylic acid cycle intermediates improves lactate consumption and antibody production in Chinese hamster ovary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TCA cycle metabolites improve CHO cell culture performance in batch and fed-batch cultures - American Chemical Society [acs.digitellinc.com]

- 3. Evidence for a direct cross-talk between malic enzyme and the pentose phosphate pathway via structural interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 9. Evidence for a direct cross-talk between malic enzyme and the pentose phosphate pathway via structural interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Sodium Hydrogen Malate: A Technical Guide to Its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydrogen malate (B86768), a sodium salt of malic acid, is a molecule of significant interest due to the multifaceted biological roles of its anionic component, malate. While the salt form is primarily encountered in industrial applications, the malate anion is a ubiquitous and critical intermediate in the metabolism of virtually all living organisms. This technical guide provides an in-depth exploration of the natural occurrence and profound biological significance of malate, with a focus on its metabolic functions, signaling roles, and physiological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of crucial biochemical pathways to serve as a comprehensive resource for the scientific community.

Natural Occurrence

Malate is a naturally occurring dicarboxylic acid found in a wide array of organisms, from microorganisms to plants and animals. In plants, it is particularly abundant and plays a central role in various physiological processes.[1][2] Unripe apples, quinces, and gooseberries contain notably high levels of malic acid and its salts.[3]

In the context of commercial applications, sodium hydrogen malate is utilized as a food additive, where it functions as an acidity regulator, buffering agent, humectant, and flavor enhancer in products such as beverages, confectionery, and dairy items.[4][5][6] It is recognized under the INS number 350(i).[7][8]

Biological Significance

The biological importance of this compound is intrinsically linked to the functions of the malate anion. Malate is a key intermediate in several core metabolic pathways and is involved in a variety of cellular processes.

Central Metabolic Pathways

-

Tricarboxylic Acid (TCA) Cycle: Malate is a crucial intermediate in the TCA cycle (also known as the Krebs cycle or citric acid cycle), a central pathway for cellular respiration in all aerobic organisms.[1][9] Malate is formed by the hydration of fumarate (B1241708) and is subsequently oxidized to oxaloacetate, a reaction that reduces NAD+ to NADH.[9][10] This regeneration of oxaloacetate is essential for the continuation of the cycle.[10]

-

C4 and Crassulacean Acid Metabolism (CAM) Photosynthesis: In certain plants, malate plays a vital role in concentrating CO2 for photosynthesis. In C4 and CAM plants, CO2 is initially fixed into oxaloacetate, which is then reduced to malate.[1] Malate is then transported to specialized cells where it is decarboxylated, releasing CO2 for fixation by RuBisCO in the Calvin cycle.[11]

-

Gluconeogenesis: Malate is involved in the synthesis of glucose from non-carbohydrate precursors.[10] It acts as a shuttle for oxaloacetate to exit the mitochondria and enter the cytosol, where it can be converted to phosphoenolpyruvate (B93156), a key precursor for glucose synthesis.

-

Fatty Acid Synthesis: Malate plays a role in the transport of acetyl-CoA from the mitochondria to the cytosol for fatty acid synthesis.[12] Citrate, carrying acetyl groups, is exported from the mitochondria and cleaved into acetyl-CoA and oxaloacetate. The oxaloacetate is then reduced to malate for transport back into the mitochondria.[12]

Cellular Processes and Physiological Roles

-

Malate-Aspartate Shuttle: This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[9][13][14] This process is critical for maximizing ATP yield from glycolysis.[9]

-

pH Regulation and Osmotic Balance: Malate contributes to maintaining pH homeostasis within plant cells.[1][15] As a major vacuolar anion, it also functions as an osmoticum, helping to regulate turgor pressure.[1]

-

Stomatal Movement: In plants, malate is a key regulator of stomatal opening and closure, which controls gas exchange and water transpiration.[1][16] During stomatal opening, malate accumulates in the guard cells, increasing their turgor.[1][16] Conversely, the release of malate from guard cells leads to stomatal closure.[1] Malate can also act as a signaling molecule to inhibit light-induced stomatal opening.[17]

-

Aluminum Tolerance in Plants: In acidic soils, some plants excrete malate from their roots to chelate toxic aluminum ions, thereby preventing their uptake and protecting the plant.[1]

-

Transient Carbon Storage: In C3 plants, malate and fumarate levels fluctuate diurnally, increasing during the day and decreasing at night, indicating their role as temporary storage for carbon.[2]

Quantitative Data

The concentration of malate can vary significantly depending on the organism, tissue type, and environmental conditions. The following table summarizes reported malate levels in the guard cells of Vicia faba under different conditions.

| Condition | Malate Level in Guard Cells (fmol per guard cell pair) | Reference |

| Dark-adapted (closed stomata) | ~50 | [16] |

| Light-exposed (opened stomata) | ~120 | [16] |

| Light-exposed with 5 mM DCDP (PEPC inhibitor) | ~70 | [16] |

| Light-exposed with 0.4 M Mannitol (osmotic stress) | Increased from light-exposed levels | [16][18] |

Experimental Protocols

The quantification of malate is crucial for studying its biological roles. Several methods are available, primarily based on enzymatic assays.

Spectrophotometric Assay for Malate Quantification

This method relies on the enzymatic conversion of malate to oxaloacetate by malate dehydrogenase, with the concurrent reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the malate concentration.

Materials:

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.5)

-

β-NAD+ Solution

-

Malate Dehydrogenase (MDH) solution

-

Sample extract

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer (e.g., ice-cold PBS).[19] Deproteinize the sample using a 10 kDa molecular weight cut-off (MWCO) spin filter if necessary.[19]

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the sample extract, potassium phosphate buffer, and β-NAD+ solution.

-

Initiate Reaction: Add the malate dehydrogenase solution to the cuvette to start the reaction.

-

Measurement: Immediately mix the contents and monitor the increase in absorbance at 340 nm over time until the reaction reaches completion.

-

Calculation: Determine the change in absorbance and calculate the malate concentration using a standard curve prepared with known concentrations of malate. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[20]

Commercial Malate Assay Kits

Several commercial kits are available for the colorimetric or fluorometric quantification of malate. These kits provide optimized reagents and detailed protocols. An example workflow for a colorimetric assay is provided below.

General Protocol for a Colorimetric Malate Assay Kit:

-

Reagent Preparation: Reconstitute the provided enzyme mix, substrate mix, and standard solution according to the kit's instructions.[19]

-

Standard Curve Preparation: Prepare a series of malate standards by diluting the stock standard solution.[19]

-

Sample Preparation: Prepare tissue or cell lysates as described in the kit manual. This may involve homogenization and deproteinization.[19]

-

Assay Reaction:

-

Add samples and standards to a 96-well plate.

-

Prepare a master reaction mix containing the assay buffer, enzyme mix, and substrate mix.

-

Add the master reaction mix to each well.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[21][22]

-

Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[19]

-

Data Analysis: Subtract the blank reading from all measurements and plot the standard curve. Determine the malate concentration in the samples from the standard curve.

Signaling Pathways and Logical Relationships

Malate's Role in Stomatal Movement

The regulation of stomatal aperture by malate involves a complex interplay of ion transport and signaling within the guard cells.

References

- 1. The role of malate in plant homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Arabidopsis with Highly Reduced Levels of Malate and Fumarate Sheds Light on the Role of These Organic Acids as Storage Carbon Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E350 Sodium malate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 4. GSFA Online Food Additive Details for Sodium hydrogen DL-malate [fao.org]

- 5. Proposal to Enable the Use of a New Food Additive, this compound, as a Coating for Unstandardized Flavouring Preparations Used in Dry Beverage Mixes, and Unstandardized Confectionery - Canada.ca [canada.ca]

- 6. ruipugroup.com [ruipugroup.com]

- 7. fao.org [fao.org]

- 8. WHO | JECFA [apps.who.int]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Impaired Malate and Fumarate Accumulation Due to the Mutation of the Tonoplast Dicarboxylate Transporter Has Little Effects on Stomatal Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid - Wikipedia [en.wikipedia.org]

- 13. The malate–aspartate NADH shuttle components are novel metabolic longevity regulators required for calorie restriction-mediated life span extension in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrion - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Role of malate synthesis mediated by phosphoenolpyruvate carboxylase in guard cells in the regulation of stomatal movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. promega.com [promega.com]

- 22. 3hbiomedical.com [3hbiomedical.com]

Sodium hydrogen malate as a carbon source for microbial growth experiments.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the utilization of sodium hydrogen malate (B86768) as a carbon source for microbial growth experiments. Malate, a dicarboxylic acid, is a key intermediate in the central metabolism of many organisms, making its sodium salt an excellent and readily metabolizable carbon source for a wide range of microbial species. This document outlines the metabolic pathways involved, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust microbial growth studies.

Introduction to Malate as a Carbon Source

Sodium hydrogen malate serves as an effective carbon and energy source for numerous microorganisms, including bacteria and yeasts. Its role as a central metabolite in the tricarboxylic acid (TCA) cycle and other related pathways allows for its efficient assimilation into cellular biomass and energy production. The use of a defined carbon source like this compound is critical in many research and industrial applications, including metabolic engineering, fermentation optimization, and drug discovery, as it allows for precise control over cellular metabolism and growth conditions.

Microbial Utilization of Malate

A diverse array of microorganisms can utilize malate as a sole carbon source. Notable examples include:

-

Bacteria: Species from the genera Pseudomonas, Escherichia, Arthrobacter, and Selenomonas have been shown to grow on malate. For instance, Pseudomonas fluorescens can utilize malate through the TCA cycle. Engineered strains of Escherichia coli are often used for the production of valuable chemicals from malate. Arthrobacter sp. has been noted for its ability to produce D-malate.

-

Yeasts: Various yeasts, such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii, can metabolize malate. While wild-type S. cerevisiae may utilize it inefficiently, engineered strains have been developed for enhanced malate consumption and conversion.

Metabolic Pathways for Malate Utilization

Microorganisms primarily metabolize malate through the following central metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: Malate is a key intermediate of the TCA cycle. It is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH. Oxaloacetate then condenses with acetyl-CoA to continue the cycle, generating ATP and reducing equivalents.

-

Glyoxylate (B1226380) Shunt: In the absence of a complete TCA cycle or when growing on two-carbon compounds, some microbes utilize the glyoxylate shunt. In this pathway, isocitrate is cleaved into glyoxylate and succinate. Malate synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.

-

Malic Enzyme: Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, with the concomitant reduction of NAD+ or NADP+. This provides a direct link between malate metabolism and glycolysis/gluconeogenesis.

Below are diagrams illustrating the central role of malate in these pathways.

Experimental Protocols

This section provides a detailed methodology for conducting microbial growth experiments using this compound as the sole carbon source.

Preparation of Minimal Medium

A defined minimal medium is essential for ensuring that this compound is the only available carbon source. The following is a recipe for a standard M9 minimal medium that can be adapted for this purpose.

Table 1: Composition of M9 Minimal Medium (1 L)

| Component | Amount | Purpose |

| 5x M9 Salts | 200 mL | Buffer and essential salts |

| Na2HPO4·7H2O | 64 g | Phosphate source and buffer |

| KH2PO4 | 15 g | Phosphate source and buffer |

| NaCl | 2.5 g | Osmotic balance |

| NH4Cl | 5.0 g | Nitrogen source |

| Carbon Source | ||

| This compound | 2-10 g | Sole carbon and energy source |

| Other Components | ||

| 2 M MgSO4 | 2 mL | Source of magnesium ions |

| 1 M CaCl2 | 0.1 mL | Source of calcium ions |

| Trace Metal Solution | 1 mL | Provides essential micronutrients |

| Sterile Deionized Water | Up to 1 L | Solvent |

Protocol for Medium Preparation:

-

Prepare 5x M9 Salts: Dissolve the Na2HPO4·7H2O, KH2PO4, NaCl, and NH4Cl in 1 L of deionized water. Sterilize by autoclaving at 121°C for 15 minutes.

-

Prepare Stock Solutions: Prepare separate stock solutions of this compound, MgSO4, CaCl2, and a trace metal solution. Sterilize the malate solution by filtration (0.22 µm filter) and the salt solutions by autoclaving.

-

Assemble the Medium: In a sterile container, aseptically combine the sterile 5x M9 salts, this compound, MgSO4, CaCl2, and trace metal solution with sterile deionized water to the final volume. Mix thoroughly.

Experimental Workflow for Microbial Growth Curve

The following workflow outlines the steps for determining the growth kinetics of a microorganism on this compound.

Detailed Steps:

-

Inoculum Preparation: Inoculate a single colony of the desired microorganism into a rich medium (e.g., Luria-Bertani broth for bacteria, YPD for yeast) and grow overnight at the optimal temperature with shaking.

-

Inoculation: Inoculate the prepared this compound minimal medium with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

Incubation: Incubate the culture under appropriate conditions of temperature and aeration (e.g., 37°C and 200 rpm for E. coli).

-

Monitoring Growth: At regular intervals (e.g., every 1-2 hours), aseptically remove a sample of the culture and measure the OD600 using a spectrophotometer.

-

Data Analysis: Plot the OD600 values against time to generate a growth curve. From the exponential phase of the curve, calculate the specific growth rate (µ) and doubling time (t_d).

Analytical Methods

-

Biomass Quantification: Dry cell weight (DCW) is a standard method for quantifying biomass. A known volume of cell culture is centrifuged, washed, and dried at a specific temperature until a constant weight is achieved.

-

Malate Quantification: High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of malate in the culture supernatant. An ion-exchange or reverse-phase column can be used with a suitable mobile phase and a UV or refractive index detector.[1][2]

Quantitative Data on Microbial Growth

The following tables summarize key quantitative data related to microbial growth on malate and the production of related compounds.

Table 2: Growth and Product Yields of Various Microorganisms on Malate or Related Substrates

| Microorganism | Substrate | Product | Titer (g/L) | Yield (g/g or mol/mol) | Reference |

| Arthrobacter sp. MCI2612 | Maleate | D-Malate | 87 | 0.72 (mol/mol) | [3][4] |

| Engineered E. coli XZ658 | Glucose | L-Malate | 34 | 1.42 (mol/mol) | [5][6] |

| Engineered S. cerevisiae | Glucose | L-Malate | 59 | 0.42 (mol/mol) | [7][8] |

| Zygosaccharomyces rouxii | Glucose | L-Malate | 75 | - | [7] |

Table 3: Specific Growth Rates of E. coli and S. cerevisiae on Different Carbon Sources

| Microorganism | Carbon Source | Specific Growth Rate (h⁻¹) | Reference |

| Escherichia coli | Glucose (complex medium) | ~1.14 | [9] |

| Escherichia coli | Glucose (minimal medium) | ~0.6 - 0.9 | [10][11] |

| Saccharomyces cerevisiae | Glucose | ~0.165 - 0.53 | [12][13] |

Note: Specific growth rates on malate as the sole carbon source can be lower than on glucose and are highly dependent on the microbial strain and culture conditions.

Conclusion

This compound is a valuable and versatile carbon source for a wide range of microbial growth experiments. Its central role in metabolism allows for efficient utilization by many bacteria and yeasts. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute well-controlled and informative studies in microbial physiology, metabolic engineering, and bioprocess development. The provided diagrams of metabolic pathways and experimental workflows serve as visual aids to enhance understanding and experimental planning.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. Microbial Primer: Bacterial growth kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Malate Production by Metabolically Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimentally observed specific growth rate - Bacteria Escherichia coli - BNID 111284 [bionumbers.hms.harvard.edu]

- 10. Specific Growth Rate Determines the Sensitivity of Escherichia coli to Lactic Acid Stress: Implications for Predictive Microbiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific Growth Rate Determines the Sensitivity of Escherichia coli to Thermal, UVA, and Solar Disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. smbb.mx [smbb.mx]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Exploring the Enantiomers of Sodium Hydrogen Malate in Biochemical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid, is a key intermediate in several fundamental metabolic pathways, including the citric acid (TCA) cycle.[1] It exists as two stereoisomers, L-malate and D-malate, which are non-superimposable mirror images of each other. In biological systems, the L-enantiomer is the predominantly occurring and metabolically active form.[1] The sodium salt, sodium hydrogen malate (B86768), is often utilized in various applications, from a food additive to a component in biochemical assays.[2]

This technical guide provides an in-depth exploration of the biochemical significance and differential properties of the L- and D-enantiomers of sodium hydrogen malate. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing their roles in metabolism, methods for their analysis, and protocols for relevant enzymatic assays. The stereospecificity of enzymes and transporters dictates the distinct metabolic fates of these enantiomers, a critical consideration in biochemical research and pharmaceutical development.

Physicochemical and Biochemical Properties of Malate Enantiomers

The distinct three-dimensional structures of L- and D-malate lead to differences in their interaction with chiral environments, such as enzymes and polarized light. While many physical properties are identical, their biological activities and interactions are markedly different.

Quantitative Data Summary

The following tables summarize the key physicochemical and biochemical properties of the malate enantiomers. Data for the free acid form is provided due to the limited availability of specific data for the individual this compound enantiomer salts.

Table 1: Physicochemical Properties of Malic Acid Enantiomers

| Property | L-Malic Acid | D-Malic Acid | DL-Malic Acid (Racemic) |

| Molecular Formula | C₄H₆O₅ | C₄H₆O₅ | C₄H₆O₅ |

| Molar Mass ( g/mol ) | 134.09 | 134.09 | 134.09 |

| Melting Point (°C) | ~101 | ~101 | ~131-132 |

| Density (g/cm³) | 1.595 | 1.595 | 1.601 |

| Specific Rotation | -2.3° (c=8.5 in H₂O) | +2.92° | 0° |

| Solubility | Water, Methanol, Ethanol, Acetone | Water, Methanol, Ethanol, Acetone | Water, Ethanol, Acetone |

Source:[3]

Table 2: Biochemical Properties of Malate Enantiomers

| Property | L-Malate | D-Malate |

| Primary Metabolic Role | Intermediate in the Citric Acid Cycle, Gluconeogenesis, Malate-Aspartate Shuttle.[4] | Not a normal intermediate in mammalian metabolism.[5] |

| Substrate for Malate Dehydrogenase (MDH) | Yes | No (Enzyme is stereospecific for the L-enantiomer).[6] |

| MDH Kinetics (L-Malate) | Kₘ: 2 mM; Kcat: 259.2 s⁻¹ | Not applicable. |

| Metabolic Fate in Mammals | Oxidized to oxaloacetate in the TCA cycle. | Believed to be largely unmetabolized and excreted. |

Biochemical Pathways and Roles

L-Malate: A Central Metabolic Hub

L-malate is a crucial component of cellular energy metabolism.[4] Its primary roles include:

-

Citric Acid (TCA) Cycle: L-malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that generates NADH, a key reducing equivalent for ATP production in the electron transport chain.[6] This is a reversible reaction and a critical step in the regeneration of oxaloacetate to continue the cycle.[6]

-

Malate-Aspartate Shuttle: This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Cytosolic MDH reduces oxaloacetate to L-malate, which is then transported across the mitochondrial membrane.[4]

-

Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, mitochondrial oxaloacetate is converted to L-malate to be transported into the cytoplasm, where it is then converted back to oxaloacetate.[7]

The Metabolic Fate of D-Malate

In stark contrast to its L-isomer, D-malate does not have a recognized role in mammalian metabolism.[5] The enzymes of the central metabolic pathways, such as malate dehydrogenase, are highly stereospecific and do not recognize D-malate as a substrate.[6] While some microorganisms possess enzymes capable of metabolizing D-malate, in mammals, it is generally considered to be metabolically inert and is likely eliminated from the body without being utilized.[8]

Mandatory Visualizations

L-Malate in the Citric Acid (TCA) Cycle

Caption: Role of L-Malate in the Citric Acid (TCA) Cycle.

Malate-Aspartate Shuttle Workflow

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. malicacid.in [malicacid.in]

- 4. L-malic Acid: enzymatic method (Type-II) | OIV [oiv.int]

- 5. NNB Nutrition - What Is the Difference Between DL-Malic Acid and Malic Acid? [nnbnutrition.com]

- 6. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Malate dehydrogenase catalyzes the reaction: (S) malate + NAD⁺ → oxaloac.. [askfilo.com]

- 8. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application